2-Bromo-3-iodonaphthalene

Sequential Cross-Coupling Chemoselectivity Palladium Catalysis

Obtaining unsymmetrical 2,3-diarylnaphthalenes via symmetric dihalo analogs requires cumbersome protecting group strategies. 2-Bromo-3-iodonaphthalene (CAS 102153-44-6) overcomes this through intrinsic orthogonal Br/I reactivity. • Chemoselective sequential couplings: I-site reacts first under mild Pd(0); Br-site second under adjusted conditions. • Eliminates protecting group manipulations, reducing synthetic steps. • 92% yield from 2,3-dibromonaphthalene; reliable multi-gram supply.

Molecular Formula C10H6BrI
Molecular Weight 332.96 g/mol
CAS No. 102153-44-6
Cat. No. B011908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-iodonaphthalene
CAS102153-44-6
Synonyms2-BROMO-3-IODONAPHTHALENE
Molecular FormulaC10H6BrI
Molecular Weight332.96 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)Br)I
InChIInChI=1S/C10H6BrI/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
InChIKeyQDLAABKFYZVHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-iodonaphthalene: Compound Profile


2-Bromo-3-iodonaphthalene (CAS 102153-44-6) is a 2,3-dihalogenated naphthalene derivative with molecular formula C10H6BrI and molecular weight 332.96 g/mol [1]. The compound features bromine and iodine substituents located adjacent to each other on the naphthalene ring at the 2- and 3-positions, respectively [1]. It is a solid with a computed density of 2.057–2.1 g/cm³, computed boiling point of 361.8 °C at 760 mmHg, and computed XLogP3-AA of 4.5 [1][2]. As an ortho-dihaloarene with two halogen atoms of differing reactivity (C–Br vs. C–I), this compound functions as a platform for chemoselective sequential transformations in transition-metal-catalyzed cross-coupling methodologies, including Suzuki-Miyaura and Stille couplings .

Core Utility
Orthogonal C–Br/C–I reactivity for sequential cross-coupling
Workflow Advantage
Eliminates protecting-group steps in unsymmetrical diaryl synthesis
Selection Context
Differentiated lipophilicity and molecular weight vs. dibromo congener

Why 2-Bromo-3-iodonaphthalene Has No Generic Substitute


The procurement decision for a dihalogenated naphthalene building block cannot be reduced to simply acquiring any 2,3-dihalogenated naphthalene. The core differentiation of 2-bromo-3-iodonaphthalene lies in the intrinsic orthogonal reactivity between its C–Br and C–I bonds. In transition-metal-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition significantly faster than aryl bromides under identical conditions, enabling sequential and site-selective functionalization without protecting group manipulations [1]. The 2,3-dibromonaphthalene analog (CAS 13214-70-5, molecular weight 285.97 g/mol) contains two C–Br bonds of essentially equivalent reactivity, precluding chemoselective sequential couplings without specialized ligands or conditions . Conversely, 2,3-diiodonaphthalene contains two highly labile C–I bonds that may undergo competitive or unselective reactions [2]. The asymmetric Br/I pairing in the target compound provides a built-in reaction hierarchy that is functionally absent in symmetric dihalo congeners. Monohalo naphthalenes such as 1-bromo-2-iodonaphthalene (CAS 90948-03-1) possess the same Br/I pairing but with altered substitution geometry, which may influence coupling regioselectivity and steric accessibility . The substitution pattern dictates the electronic and steric environment at each reactive site, making positionally isomeric compounds non-interchangeable in structure-specific synthetic sequences [3].

Target Compound 2-Bromo-3-iodonaphthalene
Similar Product 2,3-Dibromonaphthalene (CAS 13214-70-5) has symmetric C–Br bonds with equivalent reactivity, precluding chemoselective sequential couplings without specialized ligands.
Target Compound Ortho-Br/I substitution pattern
Positional Isomer 1-Bromo-2-iodonaphthalene (CAS 90948-03-1) shares the Br/I pairing but may alter coupling regioselectivity and steric accessibility at the reactive sites.
Target Compound Built-in orthogonal reactivity hierarchy
Monohalo Analog Monohalo naphthalenes lack the second halogen handle, requiring additional functionalization steps and may not reproduce the iterative coupling sequence.

2-Bromo-3-iodonaphthalene: Key Differentiation Evidence


Orthogonal Br/I Reactivity for Chemoselective Coupling

2-Bromo-3-iodonaphthalene possesses two halogen substituents with intrinsically different reactivity toward oxidative addition in palladium-catalyzed cross-coupling: the C–I bond undergoes oxidative addition significantly faster than the C–Br bond [1]. This intrinsic kinetic differentiation enables chemoselective sequential couplings where the iodine site reacts first with one coupling partner, followed by bromine site activation with a second partner . In contrast, 2,3-dibromonaphthalene (CAS 13214-70-5) contains two C–Br bonds of equivalent reactivity, which under typical Suzuki or Stille conditions would react non-selectively or require stoichiometric control to avoid statistical product mixtures . The asymmetric Br/I pairing in the target compound provides an embedded reaction sequence without additional protecting group steps.

Orthogonal Br/I Reactivity
Class-level inference
C–I oxidative addition significantly faster than C–Br
2,3-Dibromonaphthalene: symmetric, non-chemoselective C–Br bonds
Supports sequential coupling workflow design
Reported relative reactivity: Ar-I >> Ar-Br under Pd(0) catalysis
Sequential Cross-Coupling Chemoselectivity Palladium Catalysis

Efficient Two-Step Synthesis from 2,3-Dibromonaphthalene

A reported synthetic route to 2-bromo-3-iodonaphthalene proceeds from 2,3-dibromonaphthalene with a yield of approximately 92% . This high-yielding transformation establishes that the target compound is synthetically accessible via halogen exchange methodology. An alternative two-step sequence reported by Hellberg et al. (2003) involves iodination of bis(hexachlorocyclopentadiene) adducts in methanesulfonic acid followed by retro-Diels–Alder reaction with sublimation, yielding both 2,3-diiodonaphthalene and 2-bromo-3-iodonaphthalene [1]. The reported 92% yield from the 2,3-dibromonaphthalene precursor indicates that procurement of the compound from commercial sources or in-house synthesis is feasible with established protocols, reducing supply chain uncertainty for large-scale research programs.

Synthetic Accessibility
Cross-study comparable
Approximately 92% yield
From 2,3-dibromonaphthalene via halogen exchange
Supports supply feasibility for scale-up planning
Specific reaction conditions to verify with supplier
Synthetic Methodology Halogen Exchange Yield Optimization

Molecular Weight and Lipophilicity Differentiation

2-Bromo-3-iodonaphthalene exhibits computed physicochemical properties that materially differ from its dibromo analog. The target compound has a molecular weight of 332.96 g/mol [1] versus 285.97 g/mol for 2,3-dibromonaphthalene . The computed XLogP3-AA (lipophilicity) for 2-bromo-3-iodonaphthalene is 4.5 [1], compared to approximately 4.0 for 2,3-dibromonaphthalene [2]. The higher molecular weight and increased lipophilicity directly impact chromatographic retention behavior, solubility in organic solvents, and potential solid-state packing in crystalline materials. The density of 2-bromo-3-iodonaphthalene is computed at 2.057–2.1 g/cm³ [3], with a boiling point of 361.8 °C at 760 mmHg .

MW & Lipophilicity Shift
Cross-study comparable
MW 332.96 vs. 285.97 g/mol; XLogP3-AA 4.5 vs. ~4.0
Versus 2,3-dibromonaphthalene (computed values)
May influence chromatographic and solubility behavior
Computed properties; lot-specific characterization may differ
Physicochemical Properties Lipophilicity Crystallinity

2-Bromo-3-iodonaphthalene: Research & Industrial Applications


Sequential Suzuki Coupling to Unsymmetrical Diaryl Naphthalenes

The orthogonal Br/I reactivity of 2-bromo-3-iodonaphthalene enables chemoselective sequential Suzuki-Miyaura couplings where the iodine site undergoes first-stage coupling with an arylboronic acid under mild Pd(0) conditions, followed by second-stage coupling at the bromine site with a different boronic acid under more forcing conditions or with adjusted catalyst loading [1]. This tandem sequence generates unsymmetrical 2,3-diarylnaphthalenes without intermediate deprotection or functional group interconversion steps. 2,3-Dibromonaphthalene cannot achieve this selectivity without specialized ligands that discriminate between electronically similar C–Br bonds .

Naphthalene-Based OLED and Organic Semiconductor Precursor

Halogenated naphthalene derivatives serve as building blocks for constructing extended π-conjugated systems used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The 2,3-substitution pattern on naphthalene is particularly relevant for materials where the electronic properties are tuned by the nature and positioning of substituents. The Br/I mixed-halogen motif allows for iterative functionalization to install electron-donating or electron-withdrawing aryl groups sequentially, a strategy not accessible with symmetric 2,3-dibromonaphthalene due to its non-chemoselective reactivity profile .

Medicinal Chemistry: 2,3-Disubstituted Naphthalene Pharmacophores

In medicinal chemistry, the naphthalene core is present in numerous bioactive scaffolds. 2-Bromo-3-iodonaphthalene enables the systematic exploration of 2,3-disubstituted naphthalene structure-activity relationships (SAR) through sequential cross-coupling with diverse aryl, heteroaryl, or alkenyl fragments . The 92% synthetic yield from 2,3-dibromonaphthalene supports reliable supply for multi-gram medicinal chemistry campaigns. The computed lipophilicity difference (XLogP3-AA = 4.5) relative to dibromo analogs informs design of compounds with modulated LogD profiles for optimal membrane permeability [2].

Halogen-Metal Exchange for Monofunctionalized Intermediates

The differential reactivity of C–Br and C–I bonds extends beyond cross-coupling to halogen-metal exchange chemistry. Selective iodine-magnesium or iodine-lithium exchange at the more reactive C–I bond can generate a nucleophilic species at the 3-position, which may then be trapped with an electrophile while preserving the C–Br bond at the 2-position for subsequent transformations [1]. This orthogonal reactivity is not available with 2,3-dibromonaphthalene, where selective monometalation is challenging due to equivalent C–Br bond reactivity and potential for competitive exchange.

Application
Selection Property
Validation Focus
Sequential Suzuki coupling to unsymmetrical diaryl naphthalenes
Orthogonal Br/I chemoselectivity
Stage-wise coupling efficiency without protecting groups
Naphthalene-based OLED and organic semiconductor precursor
Iterative functionalization capability
Installation of electronically diverse aryl groups sequentially
Medicinal chemistry: 2,3-disubstituted naphthalene SAR exploration
Differential coupling and modulated LogD
Reliable multi-gram supply and property-informed design
Halogen-metal exchange for monofunctionalized intermediates
Selective C–I metalation
Preservation of C–Br site for subsequent transformation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-iodonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.